1-(6-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide
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Overview
Description
Scientific Research Applications
Antibacterial Applications
Research into pyridonecarboxylic acids and their analogs, similar in structural complexity to the specified compound, has shown significant antibacterial activity. For instance, compounds synthesized with amino- and/or hydroxy-substituted cyclic amino groups demonstrated enhanced activity against various bacterial strains, indicating potential as novel antibacterial agents (Egawa et al., 1984).
Anticancer and Anti-inflammatory Activities
Studies on thiazolo[3,2-a]pyrimidines and related derivatives have revealed significant anti-inflammatory and antinociceptive activities, suggesting their potential use in developing new anti-inflammatory drugs. These compounds, synthesized from 4-fluoroaniline and ethylacetoacetate, showed notable efficacy in rat models of inflammation and pain, highlighting their therapeutic promise (Alam et al., 2010).
Synthesis Methodologies
The synthesis and pharmacological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents underscore the importance of innovative synthesis methods in creating compounds with potential therapeutic applications. These studies demonstrate the versatility of such chemical structures in drug development, with implications for treating cancers and inflammatory disorders (Rahmouni et al., 2016).
Safety and Hazards
This compound is an organic molecule and may have certain toxicity. During handling and usage, strict personal protective measures should be adhered to, including wearing protective glasses and gloves. It should be stored in a light-avoiding, dry, and well-ventilated place, away from flammable materials and oxidants. Avoid contact with skin, eyes, and respiratory tract. In case of accidental contact or ingestion, seek immediate medical assistance and provide relevant information about the compound .
properties
IUPAC Name |
2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-3-27-15-19-22(26-27)23(31)29(14-17-10-6-5-7-11-17)24(32)28(19)16-21(30)25-18-12-8-9-13-20(18)33-4-2/h5-13,15H,3-4,14,16H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUULXARTNVLIRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3OCC)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide |
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